molecular formula C13H14N2O4 B587020 DMABA-d10 NHS ester

DMABA-d10 NHS ester

Cat. No.: B587020
M. Wt: 272.32 g/mol
InChI Key: FNGFZOAQGYOQTG-ZGYYUIRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMABA-d10 NHS ester: is a deuterium-labeled derivative of DMABA NHS ester. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its application in mass spectrometry, particularly in the detection and quantification of phosphatidylethanolamine lipids .

Biochemical Analysis

Biochemical Properties

DMABA-d10 NHS ester reacts with the primary amine group of PE lipids . This interaction enables the detection of all PE subclasses labeled with this compound through precursor ion scanning . The compound’s role in biochemical reactions primarily involves facilitating the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Cellular Effects

The primary cellular effect of this compound is its interaction with PE lipids, which are major components of cell membranes . By reacting with PE lipids, this compound aids in the detection and characterization of these lipids, providing valuable information about cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level by reacting with the primary amine group of PE lipids . This reaction facilitates the use of electrospray tandem mass spectrometry for the detection of various PE lipid subclasses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings primarily involve its role in facilitating the detection of PE lipids over time

Metabolic Pathways

This compound is involved in the metabolic pathways of PE lipids . By reacting with the primary amine group of these lipids, it aids in their detection and characterization, providing valuable insights into these metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is not explicitly defined in the current literature. Given its role in reacting with PE lipids, it is likely to be found wherever these lipids are present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMABA-d10 NHS ester involves the deuteration of DMABA NHS esterThis is achieved through a series of chemical reactions that incorporate deuterium-labeled reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The final product is then purified and tested for its isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions: DMABA-d10 NHS ester primarily undergoes substitution reactions. It reacts with primary amine groups, forming stable amide bonds. This reaction is commonly used in the derivatization of phosphatidylethanolamine lipids .

Common Reagents and Conditions: The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions include mild temperatures and neutral to slightly basic pH .

Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide derivative. This product is used in various analytical applications, particularly in mass spectrometry .

Scientific Research Applications

Chemistry: In chemistry, DMABA-d10 NHS ester is used as a labeling reagent for the detection and quantification of phosphatidylethanolamine lipids. It facilitates the analysis of lipid subclasses and their oxidized products .

Biology: In biological research, the compound is used to study lipid metabolism and the role of phosphatidylethanolamine in cellular processes. It helps in understanding the distribution and abundance of lipids in biological samples .

Medicine: In medical research, this compound is used to investigate the role of lipids in diseases such as Alzheimer’s disease. It aids in the identification of lipid biomarkers and the study of lipid-related pathways .

Industry: In the industrial sector, the compound is used in the development of pharmaceuticals and other chemical products. It is particularly valuable in the quality control and characterization of lipid-based formulations .

Comparison with Similar Compounds

  • DMABA NHS ester
  • DMABA-d4 NHS ester
  • DMABA-d6 NHS ester

Comparison: DMABA-d10 NHS ester is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification of lipid species. Compared to other similar compounds, this compound offers improved sensitivity and specificity in analytical applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGFZOAQGYOQTG-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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